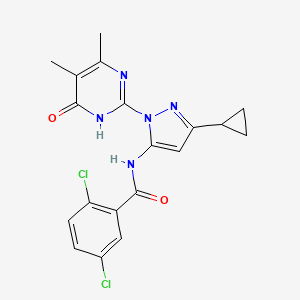![molecular formula C19H15BrN4O B2393082 1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326931-01-4](/img/structure/B2393082.png)
1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H15BrN4O and its molecular weight is 395.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffolds, which share structural similarities with the query compound, have been recognized for their extensive medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, CRF1 antagonists, and radio diagnostics. These scaffolds have been a focus of structure-activity relationship (SAR) studies among medicinal chemists, leading to the development of numerous lead compounds targeting various diseases. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold offers ample opportunity for further exploration in drug development (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis of Pyranopyrimidine Scaffolds
Research into pyranopyrimidine scaffolds, which are structurally related to pyrazolo[3,4-d]pyrimidines, indicates the significant role of hybrid catalysts in their synthesis. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed in creating diverse substituted derivatives through one-pot multicomponent reactions. Such advancements underline the broad applicability of these compounds in medicinal and pharmaceutical industries, highlighting their bioavailability and synthetic versatility (Parmar et al., 2023).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
The review on regio-orientation in the synthesis of pyrazolo[1,5-a]pyrimidines sheds light on the importance of understanding the regioselectivity of reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents. This knowledge is crucial for the accurate structure assignment of pyrazolo[1,5-a]pyrimidines, which are closely related to the query compound, and plays a significant role in the development of drugs based on this scaffold (Mohamed & Mahmoud, 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their fungicidal activities , suggesting that the compound might target certain proteins or enzymes in fungi
Mode of Action
Based on its structural similarity to other pyrazolo[3,4-d]pyrimidin-4-one derivatives, it may interact with its targets by binding to active sites, thereby inhibiting their function and leading to antifungal effects .
Biochemical Pathways
Given its potential antifungal activity , it may interfere with essential biochemical pathways in fungi, such as cell wall synthesis or ergosterol biosynthesis. The disruption of these pathways can lead to the death of the fungal cells.
Result of Action
If the compound does exhibit antifungal activity , it could lead to the death of fungal cells, thereby preventing or treating fungal infections.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-13-3-2-4-14(9-13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-7-5-15(20)6-8-16/h2-10,12H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSDICNVRVFPJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

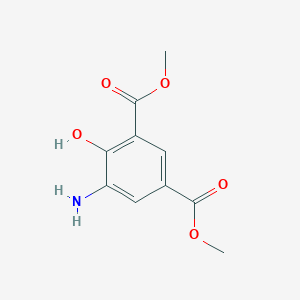

![ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2393003.png)
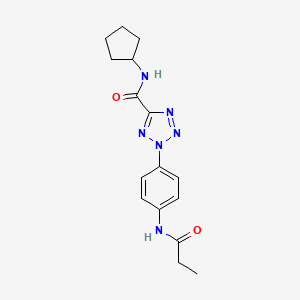
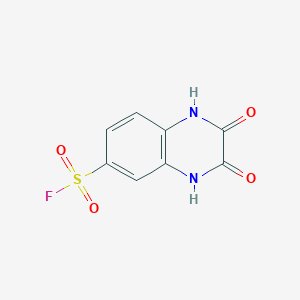
![1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2393007.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2393008.png)
![{[(Furan-2-yl)methyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2393011.png)
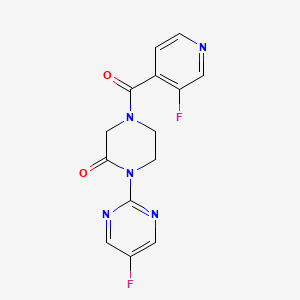
![5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2393013.png)
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2393015.png)
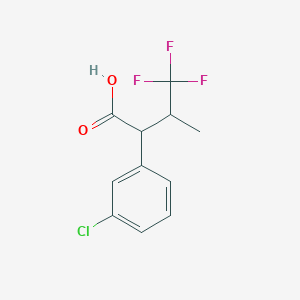
![2-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2393021.png)
